molecular formula C24H18Cl3N3O B292724 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide

3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide

カタログ番号 B292724
分子量: 470.8 g/mol
InChIキー: JMPXMGRZPFATID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide, also known as Compound A, is a synthetic small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of indazole derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学的研究の応用

3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

作用機序

The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and viral replication. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit viral replication, leading to a reduction in viral load.

実験室実験の利点と制限

One advantage of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in lab experiments is its specificity for certain signaling pathways and enzymes, making it a useful tool for studying these pathways and enzymes in various diseases. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in various diseases.

将来の方向性

There are several future directions for research on 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. One direction is to further elucidate the mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A, particularly in cancer, inflammation, and viral infection. Additionally, further studies are needed to determine the efficacy and safety of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in preclinical and clinical trials for various diseases. Another direction is to explore the potential of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, future studies should aim to optimize the synthesis method of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A to improve the yield and purity of the final product.

合成法

The synthesis of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been described in several scientific publications. One method involves the reaction of 2-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of potassium carbonate and acetic acid, followed by cyclization with 2,3-dichloro-1,4-benzoquinone. The resulting compound is then treated with hydrochloric acid to yield 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. This method has been optimized to improve the yield and purity of the final product.

特性

分子式

C24H18Cl3N3O

分子量

470.8 g/mol

IUPAC名

3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide

InChI

InChI=1S/C24H18Cl3N3O/c25-19-8-4-3-7-17(19)23-18-11-9-14-5-1-2-6-16(14)22(18)29-30(23)24(31)28-15-10-12-20(26)21(27)13-15/h1-8,10,12-13,18,23H,9,11H2,(H,28,31)

InChIキー

JMPXMGRZPFATID-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl

正規SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。